N-(2,2-Dimethoxyethyl)methacrylamide

Vue d'ensemble

Description

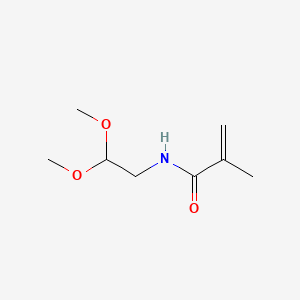

“N-(2,2-Dimethoxyethyl)methacrylamide” is a chemical compound with the CAS Number: 95984-11-5. It has a molecular weight of 173.21 . The compound is stored under nitrogen at a temperature of 4°C .

Molecular Structure Analysis

The molecular formula of “N-(2,2-Dimethoxyethyl)methacrylamide” is C8H15NO3 . The average mass is 173.210 Da and the monoisotopic mass is 173.105194 Da .Physical And Chemical Properties Analysis

“N-(2,2-Dimethoxyethyl)methacrylamide” is a liquid . It has a boiling point of 304.0±42.0 C at 760 mmHg .Applications De Recherche Scientifique

Polymer Development and Properties

N-(2,2-Dimethoxyethyl)methacrylamide has been utilized in the development of soluble hydrophilic polymers and crosslinked copolymers. These polymers, synthesized through radical polymerization, feature acetal groups that can be hydrolyzed with HCl. This property is significant for certain applications in material science and chemistry (Zábranský, Houška, & Kálal, 1985).

Polymerization Kinetics and Copolymerization

Research has been conducted on the radical polymerization of N-(2-hydroxypropyl)methacrylamide, revealing insights into the kinetics of the process. This research is particularly relevant for understanding the behavior of polymers and copolymers derived from N-(2,2-Dimethoxyethyl)methacrylamide in various mediums (Kopeček & Baẑilová, 1973).

Dental Material Applications

In the field of dentistry, methacrylamide-based monomers, which include derivatives of N-(2,2-Dimethoxyethyl)methacrylamide, have been explored as novel materials for dental adhesives. The impact of residual solvents on the polymerization kinetics and mechanical properties of these materials has been a key focus of this research (Fugolin, Dobson, Ferracane, & Pfeifer, 2019).

Biomedical Applications

A study on the synthesis of a methacrylamide derivative supporting functional side groups of potential biomedical interest showcases the broader applications of N-(2,2-Dimethoxyethyl)methacrylamide in medical and health sciences. These polymers obtained by free radical polymerization have shown characteristics suitable for various biomedical applications (Gallardo & Román, 1993).

Smart Hydrogel Development

The development of HPMA (N-(2-hydroxypropyl)methacrylamide) copolymers, which are closely related to N-(2,2-Dimethoxyethyl)methacrylamide, has opened avenues for creating smart hydrogels. These hydrogels are used for drug delivery and in the modification of biomaterial and protein surfaces. Research in this area has laid the groundwork for the design of second-generation macromolecular therapeutics (Kopeček & Kopec̆ková, 2010).

Synthesis of Temperature-responsive Polymers

N-(2,2-Dimethoxyethyl)methacrylamide has also been involved in the synthesis of temperature-responsive polymers, which are of significant interest for various industrial applications. These polymers can exhibit dual temperature-responsive behavior, useful in fields like material science and engineering (Tian et al., 2011).

Hydrodynamic Properties in Solutions

The study of poly[N-(2-hydroxypropyl)methacrylamide], a related compound, in different solvents provides insights into the hydrodynamic properties of solutions containing N-(2,2-Dimethoxyethyl)methacrylamide. This research is vital for understanding its behavior in various solvents and applications (Bohdanecký, Baẑilová, & Kopeček, 1974).

Light-switchable Polymer Development

The development of light-switchable polymers incorporating N-(2,2-Dimethoxyethyl)methacrylamide demonstrates the potential of this compound in creating materials with dynamic properties. These polymers can switch from a cationic to a zwitterionic form upon irradiation, offering applications in fields like nanotechnology and material sciences (Sobolčiak et al., 2013).

Advanced Drug Delivery Systems

In the pharmaceutical industry, N-(2,2-Dimethoxyethyl)methacrylamide derivatives have been instrumental in developing advanced drug delivery systems. The HPMA copolymers, for instance, have been extensively investigated for their potential as carriers of biologically active compounds, especially in cancer treatment (Lu, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(2)8(10)9-5-7(11-3)12-4/h7H,1,5H2,2-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGARLISKINLYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242058 | |

| Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-Dimethoxyethyl)methacrylamide | |

CAS RN |

95984-11-5 | |

| Record name | N-(2,2-Dimethoxyethyl)-2-methyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95984-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095984115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,2-dimethoxyethyl)methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes N-(2,2-Dimethoxyethyl)methacrylamide a useful monomer in polymer chemistry?

A1: The acetal group in DMAEMA serves as a protected form of an aldehyde. [, ] This allows for the creation of polymers containing stable acetal groups that can be transformed into reactive aldehyde groups under specific conditions, typically acidic hydrolysis. [] This controlled reactivity makes DMAEMA-based polymers attractive for applications requiring post-polymerization modifications or crosslinking.

Q2: How does the incorporation of DMAEMA influence the properties of the resulting polymers?

A2: DMAEMA imparts hydrophilicity to the polymers due to the presence of the amide and acetal groups. [] The level of hydrophilicity can be tuned by copolymerizing DMAEMA with other monomers. [] For example, incorporating DMAEMA into hydrophobic polymers can enhance their water solubility or create amphiphilic materials.

Q3: Can you provide an example of how the acetal group in DMAEMA-based polymers is utilized for material modification?

A3: One example is the fabrication of lysine-functionalized surfaces. [] Researchers used a copolymer containing DMAEMA, which was then hydrolyzed to generate aldehyde groups. These aldehyde groups reacted with amino groups on a polylysine derivative, effectively anchoring lysine moieties onto the polymer surface. This modification enhanced the material's bioactivity, specifically promoting fibrinolytic activity.

Q4: Are there any challenges associated with using N-(2,2-Dimethoxyethyl)methacrylamide in polymer synthesis?

A4: One challenge is the potential for premature hydrolysis of the acetal group during polymerization if the reaction conditions are not carefully controlled. [] Researchers have addressed this by employing buffered polymerization media to maintain a stable pH and prevent unintended hydrolysis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B1352976.png)

![Methyl 5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B1352986.png)